Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is a specialty chemical reagent used as an intermediate in organic synthesis. It is a building block in the preparation of complex compounds and is known for its stability and reactivity in various chemical reactions .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some imidazole derivatives have been shown to have anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate typically involves the reaction of Di-tert-butyl dicarbonate with 2-Piperidin-4-yl-1H-benzimidazole. The reaction conditions include the use of organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .
Industrial Production Methods
Industrial production of this compound involves a series of chemical reactions including amino protection, alkylation, and acylation. These processes are carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further used in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: As a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(1-(2-ethoxyethyl)-1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate
- 2-Methyl-2-propanyl 4-(1H-benzimidazol-2-yl)-1-piperidinecarboxylate
Uniqueness
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex compounds makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVWRLDUPCQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.